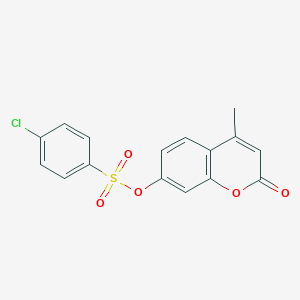
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since become a popular alternative to traditional monoamine oxidase inhibitors (MAOIs) due to its improved safety profile and fewer side effects.
作用機序
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, leading to improved mood and reduced symptoms of anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain and body. In addition to its effects on neurotransmitter levels, this compound has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.
実験室実験の利点と制限
One of the main advantages of (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate in lab experiments is its specificity for MAO-A, which allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. Additionally, this compound has a relatively short half-life, which allows for rapid clearance from the body and reduces the risk of accumulation and toxicity. However, this compound's specificity for MAO-A can also be a limitation, as it may not be effective in conditions where other neurotransmitter systems are involved.
将来の方向性
There are a number of potential future directions for research on (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate. One area of interest is its potential use in the treatment of cognitive impairment and dementia, as it has been shown to improve cognitive function in some animal models. Additionally, this compound may have potential as a treatment for substance abuse disorders, as it has been shown to reduce the effects of drugs such as cocaine and amphetamines in animal models. Finally, further research is needed to fully understand the mechanisms underlying this compound's therapeutic effects and to identify potential side effects and limitations of its use.
合成法
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and further purification steps. The final product is a white crystalline powder with a molecular weight of 297.78 g/mol.
科学的研究の応用
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials, with fewer side effects compared to traditional MAOIs. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and chronic pain.
特性
CAS番号 |
6631-52-3 |
|---|---|
分子式 |
C16H11ClO5S |
分子量 |
350.8 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C16H11ClO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
InChIキー |
OBUUNGAXRVBPTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



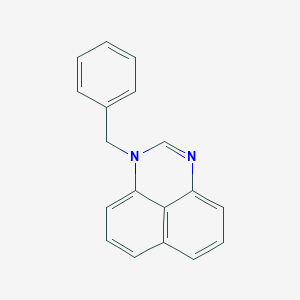
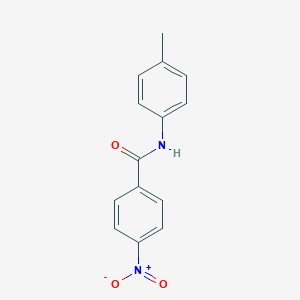

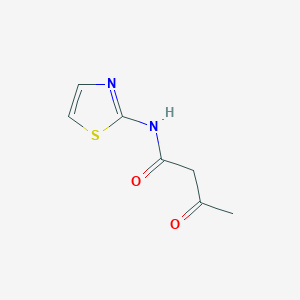

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)

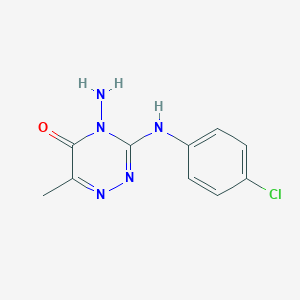

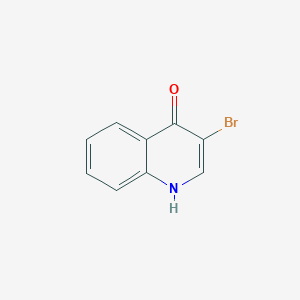
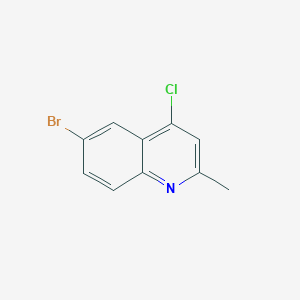
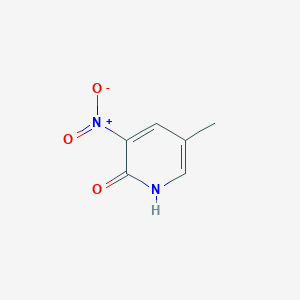
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
